Rolapitant hydrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolapitant hydrate hydrochloride is a highly selective, long-acting antagonist of the neurokinin-1 (NK1) receptor. It is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in cancer patients undergoing high and moderate emetogenic chemotherapy . The compound is known for its high level of central nervous system penetrance and its ability to block the action of substance P, a neuropeptide associated with vomiting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rolapitant hydrate hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The key steps include the formation of the spirocyclic core, introduction of the trifluoromethyl groups, and the final coupling reactions to form the complete molecule . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rolapitant hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the molecule’s activity.
Substitution: Common in organic synthesis, substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially leading to analogs with different pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
Rolapitant hydrate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NK1 receptor antagonists and their synthesis.
Biology: Investigated for its role in modulating neuropeptide activity and its effects on various biological processes.
Wirkmechanismus
Rolapitant hydrate hydrochloride exerts its effects by selectively binding to and blocking the NK1 receptor, which is activated by substance P. By preventing substance P from interacting with NK1 receptors in the gut and central nervous system, rolapitant effectively prevents both acute and delayed phases of CINV . Unlike other NK1 receptor antagonists, rolapitant does not inhibit the cytochrome P450 enzyme CYP3A4, reducing the risk of drug interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV prevention.
Netupitant: A similar compound with a different pharmacokinetic profile.
Fosaprepitant: A prodrug of aprepitant, used intravenously for CINV
Uniqueness
Rolapitant hydrate hydrochloride is unique due to its long elimination half-life, allowing a single dose to provide extended protection against CINV for up to 120 hours post-chemotherapy . Additionally, its lack of interaction with CYP3A4 makes it a safer option for patients on multiple medications .
Eigenschaften
Molekularformel |
C25H29ClF6N2O3 |
---|---|
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
8-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2 |
InChI-Schlüssel |
GZQWMYVDLCUBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.